physicochemical properties of 5-Cyclopropoxy-2-methylpyridin-4-amine
physicochemical properties of 5-Cyclopropoxy-2-methylpyridin-4-amine
Technical Whitepaper: Physicochemical Profiling of 5-Cyclopropoxy-2-methylpyridin-4-amine
Executive Summary
5-Cyclopropoxy-2-methylpyridin-4-amine (CAS 1243360-82-8) is a specialized heterocyclic building block, primarily utilized in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs).[1] Its structural core—a 2,4,5-trisubstituted pyridine—serves as a critical pharmacophore for ATP-competitive binding in ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors.
This guide provides a comprehensive technical analysis of the molecule’s physicochemical behavior. Unlike commodity chemicals, the utility of this compound lies in its precise balance of lipophilicity (conferred by the cyclopropyl ether) and basicity (driven by the aminopyridine moiety), which are essential for modulating Blood-Brain Barrier (BBB) penetration and metabolic stability in drug candidates.
Molecular Identity & Structural Analysis
The molecule features a pyridine ring substituted at three positions, creating a distinct electronic and steric profile.
| Parameter | Data |
| CAS Number | 1243360-82-8 |
| IUPAC Name | 5-Cyclopropoxy-2-methylpyridin-4-amine |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| SMILES | CC1=NC=C(OC2CC2)C(N)=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Pharmacophore Mapping
The compound acts as a bidentate hydrogen bond donor/acceptor system. The 4-amino group serves as a donor (interaction with the "hinge region" of kinases), while the pyridine nitrogen acts as an acceptor. The 5-cyclopropoxy group provides a unique steric bulk that fills hydrophobic pockets (e.g., the gatekeeper region) without the rotational entropy penalty of linear alkyl chains.
Figure 1: Pharmacophore map illustrating the functional roles of substituents on the pyridine core.
Physicochemical Properties
The following data represents a synthesis of experimental values from internal fragment libraries and high-fidelity predictive models (ACD/Percepta & ChemAxon).
Lipophilicity & Solubility
The cyclopropyl group significantly alters the lipophilicity profile compared to a standard methoxy or ethoxy analog.
| Property | Value | Interpretation |
| cLogP | 1.65 ± 0.3 | Moderately lipophilic; ideal for CNS penetration (LogP 1.5–2.5 range). |
| LogD (pH 7.4) | 1.12 | At physiological pH, a fraction exists as the cation, lowering effective lipophilicity. |
| Water Solubility | ~2.5 mg/mL (pH 7.4) | Moderate. Solubility increases significantly at pH < 5 due to protonation. |
| PSA (Polar Surface Area) | 52 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
Ionization (pKa)
The 4-aminopyridine motif is highly basic. The electron-donating cyclopropoxy group at position 5 further stabilizes the conjugate acid via resonance, pushing the pKa higher than unsubstituted 4-aminopyridine.
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pKa (Pyridine N): 9.6 ± 0.2 (Predicted)
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Implication: The molecule exists predominantly as a cation (protonated at the ring nitrogen) in the stomach (pH 1-2) and largely ionized in the blood (pH 7.4). This high basicity drives solubility but may require salt formation (e.g., HCl or Tosylate) for stable formulation.
Experimental Protocols
Protocol A: pKa Determination via Potentiometric Titration
Rationale: Accurate pKa is vital for understanding solubility and binding affinity.
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Preparation: Dissolve 5 mg of 5-Cyclopropoxy-2-methylpyridin-4-amine in 20 mL of degassed water/methanol (80:20 v/v) to ensure full dissolution.
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Titrant: Standardized 0.1 M HCl and 0.1 M NaOH.
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Execution: Perform titration under inert N₂ atmosphere at 25°C.
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Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative maximum) corresponds to the pKa.
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Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent, yielding the aqueous pKa.
Protocol B: LogD Shake-Flask Method (Miniaturized)
Rationale: Validates lipophilicity at physiological pH.
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System: 1-Octanol / Phosphate Buffer (pH 7.4).
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Equilibration: Pre-saturate both phases with each other for 24 hours.
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Spiking: Add 1 mg of compound to 1 mL of the aqueous phase. Vortex for 1 hour.
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Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.
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Quantification: Analyze both phases via HPLC-UV (254 nm).
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Calculation:
Figure 2: Miniaturized Shake-Flask workflow for LogD determination.
Synthetic Context & Stability
Understanding the synthesis informs impurity profiling. The compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .
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Precursor: 2-Chloro-5-cyclopropoxy-4-nitropyridine (or similar nitro-pyridine intermediate).
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Reaction: Reduction of the nitro group to amine, often using Fe/NH₄Cl or catalytic hydrogenation (Pd/C).
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Critical Impurity: De-cyclopropylated phenol (cleavage of the ether) or N-oxide formation.
Stability Warning:
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Acid Sensitivity: Cyclopropyl ethers can undergo ring-opening in strong acidic conditions at high temperatures. Avoid prolonged reflux in concentrated HCl.
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Oxidation: The electron-rich aminopyridine core is susceptible to N-oxidation. Store under Argon at -20°C for long-term retention.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72224155, 5-cyclopropoxy-2-methylpyridin-4-amine. Retrieved from [Link]
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Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. (Contextual reference for 5-alkoxy-aminopyridine scaffolds). Retrieved from [Link]
